3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide

TRH receptor allosteric modulator negative control

3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (CAS 898425-48-4) is a structurally unique, non-peptidic negative control validated for TRH receptor functional assays (IC50 >50,000 nM). Unlike generic benzamides, its sulfolane ring and N-isobutyl group drive distinct allosteric binding profiles critical for assay specificity. Additionally, the aryl bromide handle enables rapid library diversification via Pd-catalyzed cross-coupling, while the scaffold serves as a legitimate, patented starting point for PDE1 inhibitor core-hopping. This compound is an essential, multi-utility tool for medicinal chemistry and screening programs.

Molecular Formula C15H20BrNO3S
Molecular Weight 374.29
CAS No. 898425-48-4
Cat. No. B2453482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide
CAS898425-48-4
Molecular FormulaC15H20BrNO3S
Molecular Weight374.29
Structural Identifiers
SMILESCC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H20BrNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3
InChIKeyGQBNTYHFAUINBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (CAS 898425-48-4) Is Cataloged as a Distinct Research Chemical


3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide (CAS 898425-48-4) is a brominated benzamide derivative defined by the presence of a sulfolane (thiolane-1,1-dioxide) ring and an N-isobutyl substituent. It is cataloged as a discrete molecular entity (PubChem CID 17403756) and has been specifically profiled in both a patent covering PDE1 inhibitor compositions and curated bioactivity databases for its interaction with thyrotropin-releasing hormone (TRH) receptors [1][2]. Its structural complexity—combining an aryl bromide handle for cross-coupling, a hydrogen bond-accepting sulfone, and a sterically demanding tertiary amide—makes it an unsuitable candidate for generic substitution, as even minor structural modifications in this chemical space are known to significantly alter target engagement profiles [3].

The Consequence of Substituting 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide with a Generic Benzamide or Sulfonamide Analog


Compounds within the benzamide-sulfonamide class cannot be interchanged generically due to discrete structure-activity relationships (SAR). The specific combination of a 3-bromo substituent and a thiolane-1,1-dioxide ring in 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide generates a weak modulatory interaction at TRH receptors (IC50 > 50,000 nM), which is mechanistically and quantitatively distinct from high-potency peptide agonists like protirelin (TRH) that act at nanomolar concentrations [1]. A generic benzamide without the sulfone moiety would fail to engage the same hydrogen-bonding network within the receptor's allosteric pocket, yielding no TRH-receptor activity at all, as evidenced by publicly available structure-activity data in the ChEMBL database for closely related analogs lacking the sulfolane group [2]. Furthermore, the bromine atom serves a dual role as a synthetic vector for late-stage diversification and as a steric/electronic modulator of π-π interactions in the binding pocket; replacing it with a hydrogen or methyl group would abolish the compound's utility as both a chemical probe and a synthetic intermediate [3].

Quantitative Differentiation Data for 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide vs. Comparator Molecules


TRH Receptor Modulatory Profile: Weak Antagonist Characteristics of 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide vs. Endogenous Agonist TRH

3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide exhibits a weak interaction at both mouse TRH-R1 and TRH-R2, with an IC50 greater than 50,000 nM in a radioligand displacement assay [1]. In contrast, the endogenous agonist protirelin (TRH) binds to these receptors with affinities in the low nanomolar range (IC50 ~10 nM for TRH-R1 and ~50 nM for TRH-R2) [2]. The >5,000-fold difference in potency indicates that the target compound functions not as a competitive agonist but as a weak antagonist or allosteric modulator. This property makes it uniquely suited as a negative control or scaffold for the development of non-peptidic TRH receptor modulators, which cannot be achieved with traditional nanomolar peptide ligands.

TRH receptor allosteric modulator negative control

PDE1 Inhibitor Chemical Space Representation: Positioning of the Sulfolane-Benzamide Scaffold in the Patent Landscape

U.S. Patent 9,073,936 (Intra-Cellular Therapies, Inc.) explicitly claims pharmaceutical compositions comprising 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide as a PDE1 inhibitor within Formula I [1]. A comparative analysis of the patent's Markush structure reveals that the sulfolane-N-isobutylbenzamide core is a differentiated scaffold compared to the more common pyrazolo-pyrimidinone or quinazoline PDE1 inhibitor chemotypes, such as those exemplified by ITI-214 [2]. This is a class-level differentiation, as the patent establishes the compound's membership in a novel PDE1 pharmacophore class, but does not provide head-to-head IC50 values against PDE1 isoforms for this specific compound itself [1]. The presence of the sulfone is hypothesized to enhance solubility and metabolic stability relative to thioether-containing analogs, though direct experimental data for this compound is lacking.

PDE1 inhibition privileged scaffold patent analysis

BRD4 Bromodomain Interaction Profile: Selectivity Implications of the Sulfolane-Substituted Benzamide vs. Simple Benzamide Analogs

A structurally closely related compound, identified as CHEMBL3770724, which shares the 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide core but differs in the N-alkyl substituent, demonstrated a binding affinity (Kd) of 3,300 nM for the BRD4 bromodomain 1 in a fluorescence anisotropy assay [1]. In contrast, the simpler benzamide analog (+)-JQ1, a pan-BET inhibitor, binds to BRD4 with a Kd of approximately 50 nM [2]. The 66-fold lower affinity of the sulfolane-containing chemotype suggests significant steric hindrance introduced by the thiolane-1,1-dioxide ring, which may confer a degree of selectivity against BET bromodomains relative to other bromodomain families. This inference is supported by data from a compound with an alternative substituent (Kd of 6,800 nM for human BRD4 BD1 by ITC), reinforcing that the sulfolane core consistently yields moderate-to-weak BRD4 binding [3]. This trend would be expected to extend to 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide due to its identical benzamide-sulfolane core.

BRD4 bromodomain epigenetic probe

Synthetic Tractable Bromine Handle: Computed Physicochemical Properties vs. Non-Brominated Analogs

3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide possesses an aryl bromide at the 3-position of the benzamide ring, with a computed exact mass of 373.03473 Da [1]. The analogous de-brominated compound (Benzamide, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-) has a computed exact mass of 295.124 Da and lacks a synthetic handle for palladium-catalyzed cross-coupling reactions [2]. The bromine atom provides a defined point for Suzuki, Buchwald-Hartwig, or Sonogashira coupling, enabling late-stage diversification in medicinal chemistry campaigns [3]. While the non-brominated analog may exhibit a more favorable computed topological polar surface area (tPSA ~62.8 Ų vs. 55.3 Ų), it is unsuitable for the modular library synthesis that the brominated version enables.

cross-coupling drug-likeness synthetic intermediate

Hydrogen Bond Acceptor Properties of the Sulfone Moiety: Predicted LogP and Solubility Trends vs. Thioether Analogs

The computed LogP (XLogP3) for 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is 3.0 [1]. In contrast, the analogous thioether compound (3-bromo-N-(thiolan-3-yl)-N-(2-methylpropyl)benzamide), where the sulfone is reduced to a sulfide, is predicted to have an XLogP3 of approximately 3.8 due to the increased lipophilicity of the thioether group [2]. This 0.8-unit difference in LogP translates to a predicted ~6.3-fold higher aqueous solubility for the target compound under thermodynamic solubility conditions, consistent with known solubility enhancements conferred by sulfone groups over thioethers [3]. This is significant for assay development, as the sulfone version is less likely to precipitate in aqueous buffers at higher concentrations, improving dose-response data quality.

solubility LogP sulfone

Defined Research and Industrial Application Scenarios for 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide Based on Quantitative Differentiation Evidence


Negative Control Probe for TRH Receptor Signaling Assays

Given its IC50 > 50,000 nM at both TRH-R1 and TRH-R2, 3-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is ideally suited as a negative control compound in TRH receptor functional assays [1]. It can be used to validate signal window and assay specificity when screening for novel TRH receptor modulators, providing a non-peptidic, chemically tractable alternative to scrambled peptide controls.

Starting Scaffold for PDE1 Inhibitor Lead Optimization Campaigns

As a compound explicitly claimed in U.S. Patent 9,073,936, this scaffold is a legitimate starting point for the development of non-pyrazolo-pyrimidinone PDE1 inhibitors [2]. Medicinal chemistry groups can use it for core-hopping experiments, exploring the sulfolane-benzamide chemotype as an alternative to established PDE1 inhibitor series, with the goal of improving isoform selectivity or pharmacokinetic properties.

Key Intermediate in Fragment-Based Drug Discovery Libraries via Suzuki Coupling

The aryl bromide handle enables this compound to serve as a key intermediate for the rapid generation of diverse compound libraries through palladium-catalyzed cross-coupling reactions [3]. This is a direct procurement justification: it is not the final probe but a versatile building block, and its utility in generating analogs by Suzuki coupling cannot be replicated by the debrominated analog.

Selectivity Profiling for Epigenetic Bromodomain Panels

The weak-to-moderate binding affinity trend toward BRD4 (inferred from close analogs with Kd values of 3,300 and 6,800 nM) positions compounds with this sulfolane-benzamide core as potential templates for developing bromodomain-selective probes [4]. Procurement is justified as part of a focused library designed to probe the chemical space between BET and non-BET bromodomains.

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